SJ-172550
Übersicht
Beschreibung
SJ-172550 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen dem murinen Doppelminuten X (MDMX)-Protein und dem Tumorsuppressorprotein p53 hemmt. Diese Verbindung wurde als potenzieller Therapeutikum für Krebsarten identifiziert, bei denen der p53-Signalweg aufgrund einer Überexpression von MDMX inaktiviert ist .
Wissenschaftliche Forschungsanwendungen
SJ-172550 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsbiologie und der pharmazeutischen Chemie. Es wird verwendet, um den p53-Signalweg und seine Rolle bei der Tumorsuppression zu untersuchen. Durch die Hemmung der Interaktion zwischen MDMX und p53 trägt this compound zur Wiederherstellung der Funktion von p53 bei, was zu Apoptose in Krebszellen führt . Diese Verbindung wird auch in Hochdurchsatz-Screening-Assays eingesetzt, um potenzielle Therapeutika für Krebsarten mit Inaktivierung des p53-Signalwegs zu identifizieren .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es einen kovalenten, aber reversiblen Komplex mit MDMX bildet und es in einer Konformation festhält, die es daran hindert, an p53 zu binden . Diese Wechselwirkung stabilisiert p53, wodurch es die Apoptose in Krebszellen induzieren kann. Die relative Stabilität des this compound-MDMX-Komplexes wird von Faktoren wie dem Reduktionspotential des Mediums und dem Vorhandensein von Aggregaten beeinflusst .
Wirkmechanismus
Target of Action
SJ-172550 is primarily targeted at MDMX (MDM4) . MDMX is a protein that plays a crucial role in the p53 pathway , which is a critical pathway regulating cell survival in response to genotoxic, hypoxic, or oncogenic signals . MDMX binds to p53, preventing its transcriptional activity .
Mode of Action
This compound acts by forming a covalent but reversible complex with MDMX . This complex locks MDMX into a conformation that is unable to bind p53 . The compound competes for the wild type p53 peptide binding to MDMX .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting the interaction between MDMX and p53, this compound disrupts this pathway, which is often suppressed in tumors with wild type p53 due to increased expression of the p53 antagonists MDM2 or MDMX .
Pharmacokinetics
The stability of this complex is influenced by many factors, including the reducing potential of the media .
Result of Action
This compound effectively kills retinoblastoma cells in which the expression of MDMX is amplified . It causes p53-dependent cell death . The effect of this compound is additive when combined with an MDM2 inhibitor .
Action Environment
The action of this compound is influenced by various environmental factors. The relative stability of the complex it forms with MDMX is affected by the reducing potential of the media, the presence of aggregates, and other factors that influence the conformational stability of the protein .
Biochemische Analyse
Biochemical Properties
SJ-172550 was discovered in a biochemical high throughput screen for inhibitors of the interaction of MDMX and p53 . It has been characterized as a reversible inhibitor . The compound forms a covalent but reversible complex with MDMX and locks MDMX into a conformation that is unable to bind p53 .
Cellular Effects
This compound has been shown to induce dose-dependent apoptosis in wild-type p53 expressing Ewing sarcoma cell lines . It has also been found to cause p53 dependent cell death of retinoblastoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent but reversible complex with MDMX, which locks MDMX into a conformation that is unable to bind p53 . This complex mechanism of action hinders the further development of this compound as a selective MDMX inhibitor .
Temporal Effects in Laboratory Settings
The relative stability of the complex formed by this compound and MDMX is influenced by many factors including the reducing potential of the media, the presence of aggregates, and other factors that influence the conformational stability of the protein .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported in the literature, it is known that the compound induces dose-dependent apoptosis in wild-type p53 expressing Ewing sarcoma cell lines .
Metabolic Pathways
It is known that the compound interacts with MDMX, a protein that plays a key role in the p53 pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SJ-172550 beinhaltet die Kondensation von 2-Chlor-4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yliden)methyl]-6-ethoxyphenoxyessigsäuremethylester mit geeigneten Aldehyden in Gegenwart von gasförmigem Chlorwasserstoff . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Alkohols als Lösungsmittel.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Der Syntheseprozess kann durch Optimierung der Reaktionsbedingungen, des Lösungsmitteleinsatzes und der Reinigungstechniken hochskaliert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: SJ-172550 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Pyrazolonrings und der chlor-substituierten Phenylgruppe .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, sind Aldehyde, Chlorwasserstoff und verschiedene Alkohole als Lösungsmittel . Die Reaktionsbedingungen umfassen oft moderate Temperaturen und kontrollierte pH-Werte, um die Stabilität der Verbindung zu gewährleisten.
Hauptprodukte: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist die gewünschte Inhibitorkomponente selbst, die durch ihre Fähigkeit gekennzeichnet ist, an die p53-Bindungstasche von MDMX zu binden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Nutlin-3a
- RG-7112
- Idasanutlin (RG7388)
- MI-773 (SAR405838)
- NSC 207895
Einzigartigkeit: SJ-172550 ist einzigartig in seiner Fähigkeit, einen reversiblen kovalenten Komplex mit MDMX zu bilden, was es von anderen MDMX-Inhibitoren unterscheidet, die diese reversible Bindungseigenschaft möglicherweise nicht besitzen . Darüber hinaus hat this compound in Kombination mit MDM2-Inhibitoren wie Nutlin-3a additive Wirkungen gezeigt, was sein Potenzial als Therapeutikum erhöht .
Eigenschaften
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKFQJXGAQWHBZ-LICLKQGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431979-47-4 | |
Record name | SJ-17255 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the structure of SJ-172550 been confirmed, and is there spectroscopic data available?
A1: While the chemical name methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is consistently used to describe this compound, none of the provided research articles explicitly confirm its structure through spectroscopic data like NMR or mass spectrometry.
Q2: Are there concerns regarding the stability of this compound?
A3: Yes, research has indicated that this compound exhibits instability in aqueous solutions, leading to the formation of degradation products. [] This instability poses a challenge for its use as a reliable tool in biological research, as the degradation products may have unknown biological activities.
Q3: What is the current understanding of the Structure-Activity Relationship (SAR) for this compound and its analogues?
A4: There is limited information available on the SAR of this compound and its analogues. While some studies utilize derivatives of (E)-3-benzylidene-7-methoxychroman-4-one, a structural feature present in this compound, to investigate cytotoxic properties, [, ] a systematic exploration of modifications to the this compound scaffold and their impact on MDMX inhibition or other biological activities is lacking in the provided literature.
Q4: Are there any known cases of resistance to this compound?
A4: The provided literature does not offer specific information regarding developed resistance mechanisms to this compound. Given the uncertainties surrounding its mechanism of action and its instability, extensive investigation into resistance mechanisms may be premature.
Q5: What are the implications of the findings on this compound for its potential as a therapeutic agent?
A7: The discovery of this compound's complex mechanism of action, its instability in aqueous solutions, and the lack of comprehensive SAR data raise concerns about its suitability as a therapeutic agent. [, ] Further research is needed to fully understand its behavior and to potentially modify its structure to enhance its stability and selectivity before it can be considered for clinical development.
Q6: Are there alternative MDMX inhibitors being explored?
A8: Yes, despite the challenges associated with developing selective MDMX inhibitors, research in this area continues. While this compound was initially considered a promising lead, its limitations have prompted the search for more stable and selective alternatives. [] The scientific community recognizes the therapeutic potential of disrupting the p53-MDM2/MDMX interaction, and ongoing efforts are focused on identifying and characterizing novel compounds with improved pharmacological properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.